N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJVCFHNCQEFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the preparation of 3-hydroxy-3-(thiophen-3-yl)propylamine. This can be achieved through the reaction of thiophene-3-carbaldehyde with nitromethane, followed by reduction to yield the corresponding amine.
Amide Bond Formation: The hydroxypropyl intermediate is then reacted with 2-methoxybenzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amide coupling step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, borane-THF complex.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of N-(3-oxo-3-(thiophen-3-yl)propyl)-2-methoxybenzamide.
Reduction: Formation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π interactions due to the presence of the hydroxy group and aromatic rings. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Structural Features and Substitutions
Benzamide Core Modifications
- Target Compound : 2-Methoxy group at the benzamide aromatic ring; thiophen-3-yl substituent on the hydroxypropyl side chain.
- N-[3-Hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide (): Replaces thiophene with a naphthalen-1-yl group.
- Compound 19 (): Features a 2-methoxybenzamide core but incorporates a cyclobutyl ring and tetrahydrobenzo[d]thiazol moiety. This complex structure likely enhances dopamine D3 receptor selectivity compared to the target compound’s simpler side chain .
Side Chain Variations
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Utilizes a bulky 1,1-dimethylethyl group. The absence of aromatic substituents reduces π-π stacking interactions, making it more suitable as an N,O-bidentate ligand in catalysis rather than receptor binding .
- Cisapride Derivatives (): Contain 4-amino-5-chloro and piperidinyl substitutions. These modifications target serotonin 5-HT4 receptors, contrasting with the target compound’s thiophene-based side chain, which may favor dopaminergic or other receptor interactions .
Physicochemical Properties
Key Observations :
- The target compound’s thiophene substituent balances hydrophobicity (logP ~2.8) better than naphthyl analogs (logP ~3.5), suggesting improved bioavailability.
- Piperazinyl groups () significantly enhance solubility, a strategy applicable to future optimizations of the target compound .
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Synthesis
This compound (CAS No. 2034242-96-9) features a benzamide core with a hydroxypropyl group and a thiophene ring. The synthesis typically involves:
- Formation of Hydroxypropyl Intermediate :
- Reaction of thiophene-3-carbaldehyde with nitromethane, followed by reduction to yield 3-hydroxy-3-(thiophen-3-yl)propylamine.
- Amide Bond Formation :
- The hydroxypropyl intermediate is reacted with 2-methoxybenzoic acid using coupling agents like EDCI and HOBt to form the final compound.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological targets.
- π-π Interactions : The aromatic rings may engage in π-π stacking interactions, influencing enzyme or receptor activity .
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties:
- Cell Proliferation Inhibition : Studies show that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies .
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory properties:
- Cytokine Modulation : It has been shown to modulate cytokine production in immune cells, potentially reducing inflammation .
Case Studies and Research Findings
A summary of relevant studies on this compound is presented in the table below:
Q & A
Q. What are the key synthetic pathways for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide, and what methodological considerations ensure high yields?
The compound is typically synthesized via multi-step reactions involving:
- Amide coupling : Use of coupling reagents like HBTU or BOP with triethylamine (Et3N) in THF to link the benzamide and thiophene-containing alcohol precursors .
- Hydroxyl group introduction : Biocatalytic reduction of ketone intermediates using whole-cell systems (e.g., Rhodotorula glutinis) to achieve enantioselective hydroxylation .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product . Key considerations include solvent choice (THF for solubility), reaction time (12–48 hours), and catalyst optimization to minimize side reactions.
Q. How is the structural integrity of the compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks, with shifts at δ ~7.8 ppm (amide NH), δ ~6.8–7.5 ppm (thiophene and aromatic protons), and δ ~3.9 ppm (methoxy group) .
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 318.12) and fragmentation patterns .
- Polarimetry : Used if chiral centers are present to verify enantiomeric purity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Functional selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporate exact exchange to predict thermochemical properties (e.g., bond dissociation energies) with <2.4 kcal/mol error margins .
- Electron density analysis : The Colle-Salvetti correlation-energy formula models electron density gradients and local kinetic energy to assess charge distribution in the thiophene and benzamide moieties .
- Applications : Predict redox potentials, solvation effects, and non-covalent interactions (e.g., hydrogen bonding) for drug-target docking .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
Comparative studies of analogs reveal:
- Thiophene moiety : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Hydroxyl group position : The 3-hydroxypropyl chain improves solubility and hydrogen-bonding potential, influencing neuroprotective effects .
- Methoxy substitution : 2-Methoxybenzamide derivatives show higher metabolic stability compared to unsubstituted analogs . Methodological SAR validation involves in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking against targets like microbial enzymes .
Q. How can contradictions in reported biological activity data be resolved?
- Orthogonal assays : Combine enzyme inhibition (e.g., β-lactamase) with cell viability assays to distinguish direct antimicrobial effects from cytotoxicity .
- Standardized protocols : Replicate studies under controlled conditions (pH, temperature) to isolate variables affecting activity .
- Meta-analysis : Cross-reference data from structural analogs (e.g., thiophene vs. phenyl substitutions) to identify trends .
Q. What advanced strategies optimize reaction conditions for scalable synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in forming C–S bonds between thiophene and benzamide units .
- Continuous flow chemistry : Enhances reproducibility and reduces reaction times for steps like amide coupling .
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact .
Methodological Tables
Table 1. Key spectroscopic data for structural validation:
Table 2. Comparative biological activities of structural analogs:
| Compound Modification | Activity Change | Reference |
|---|---|---|
| Replacement of thiophene with phenyl | ↓ Antimicrobial activity by 40% | |
| Hydroxyl group at C2 (vs. C3) | ↑ Neuroprotective effect (IC50 12 μM → 8 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
